5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide
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Overview
Description
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a morpholine moiety, and an isoxazole ring
Preparation Methods
The synthesis of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide involves multiple steps and specific reaction conditions. One of the methods involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 5-chloro-2,4-dihydroxybenzaldehyde, N-ethyl-4-(morpholin-4-ylmethyl)aniline, and isoxazole-3-carboxylic acid.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation, cyclization, and chlorination, to form intermediate compounds.
Final Product Formation: The intermediate compounds are then subjected to further reactions, such as amidation and coupling, to yield the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the phenyl ring are oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring is replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide can be compared with other similar compounds, such as:
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide: This compound has a pyrazole ring instead of an isoxazole ring, which may result in different chemical and biological properties.
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]pyrrole-3-carboxamide: This compound has a pyrrole ring, which may affect its reactivity and interactions with biological targets.
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]thiazole-3-carboxamide: This compound contains a thiazole ring, which may confer different pharmacological activities
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClN3O5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O5/c1-2-25-23(30)21-20(22(32-26-21)16-11-17(24)19(29)12-18(16)28)15-5-3-14(4-6-15)13-27-7-9-31-10-8-27/h3-6,11-12,28-29H,2,7-10,13H2,1H3,(H,25,30) |
InChI Key |
APGOABVITLQCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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